Colistin A (sulfate hydrate)

Description

Classification and Chemical Nature within the Polymyxin (B74138) Family

Colistin (B93849) A is classified as a polymyxin, a family of polypeptide antibiotics. targetmol.comdrugbank.com Specifically, it is also known as polymyxin E1. targetmol.com The polymyxin family consists of cationic, cyclic polypeptides characterized by a shared structural motif: a cyclic peptide ring and a fatty acid tail. drugbank.comnih.gov

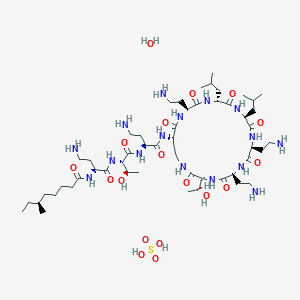

The chemical structure of Colistin A is complex, comprising a cyclic heptapeptide (B1575542) ring and a linear tripeptide side chain acylated at its N-terminus by a fatty acid. researchgate.net The peptide portion contains a high proportion of the cationic amino acid L-α,γ-diaminobutyric acid (Dab). nih.gov This polycationic nature, combined with its lipophilic fatty acid tail, defines its amphipathic character, which is fundamental to its biological activity. wikipedia.org Colistin is typically a mixture of components, with Colistin A and Colistin B being the major constituents. targetmol.com

Table 1: Chemical Properties of Colistin A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₃H₁₀₀N₁₆O₁₃ | nih.gov |

| Molecular Weight | 1169.5 g/mol | nih.gov |

| CAS Number | 7722-44-3 | nih.gov |

| Nature | Cationic, cyclic polypeptide | toku-e.com |

Foundational Research Contributions of Colistin A to Chemical Biology and Microbiology

Research involving Colistin A has been pivotal in advancing the understanding of bacterial membrane function and the mechanisms of antibiotic action. Its primary contribution lies in its well-defined interaction with the outer membrane of Gram-negative bacteria.

Mechanism of Action Research: Foundational studies have established that the primary target of colistin is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. mdpi.comresearchgate.net The cationic Dab residues of colistin engage in electrostatic interactions with the negatively charged phosphate (B84403) groups of lipid A, a core component of LPS. mdpi.comnih.gov This interaction competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. wikipedia.orgtoku-e.comnih.gov Subsequent insertion of the hydrophobic fatty acid tail into the membrane acts like a detergent, solubilizing the membrane and increasing its permeability, which ultimately leads to cell lysis and death. wikipedia.orgnih.gov This detailed mechanism has made Colistin A a crucial tool for studying the biophysics and stability of bacterial membranes.

Understanding Antibiotic Resistance: The study of resistance to colistin has provided profound insights into bacterial evolution and survival strategies. Research has identified that a primary mechanism of resistance involves the modification of the LPS target. mdpi.comresearchgate.net Bacteria can alter the lipid A component by adding positively charged molecules like phosphoethanolamine (PEtn) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.gov These modifications reduce the net negative charge of the LPS, thereby weakening the electrostatic attraction for the cationic colistin molecule. mdpi.com The discovery of plasmid-mediated resistance genes, such as the mcr gene family, which encode enzymes that catalyze these LPS modifications, has been a significant contribution to the field of microbiology, highlighting the horizontal transfer of antibiotic resistance. nih.govmdpi.com

A Tool in Chemical Biology: Beyond its direct antibacterial applications, Colistin A serves as a chemical probe in biological research. Its specific affinity for LPS allows it to be used in studies to neutralize endotoxins (lipid A) in experimental systems, preventing endotoxin-induced shock. nih.govtoku-e.comnih.gov Furthermore, research has shown that colistin can disrupt the outer membrane of even resistant bacteria, making them susceptible to other antibiotics that cannot normally cross this barrier, such as rifampicin. elifesciences.org This has spurred research into combination therapies and the development of resistance-modifying agents that can restore colistin's efficacy. elifesciences.orgacs.org Recent studies have further refined the understanding of its mechanism, demonstrating that colistin targets LPS in both the outer and the cytoplasmic membranes, a finding that opens new avenues for enhancing its activity. elifesciences.org

Structure

2D Structure

Properties

Molecular Formula |

C53H104N16O18S |

|---|---|

Molecular Weight |

1285.6 g/mol |

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid;hydrate |

InChI |

InChI=1S/C53H100N16O13.H2O4S.H2O/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4);1H2/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;;/m0../s1 |

InChI Key |

DFOHCLVICBFOCE-ZAPMSIRRSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.O.OS(=O)(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Biology and Biochemical Mechanisms of Colistin a Activity

Interaction of Colistin (B93849) A with Bacterial Cell Envelopes

The initial and critical site of action for Colistin A is the outer membrane of Gram-negative bacteria. medscape.com This interaction is a multi-step process involving electrostatic binding, cation displacement, and subsequent membrane destabilization.

The bactericidal mechanism of Colistin A begins with a strong electrostatic interaction with the outer membrane of Gram-negative bacteria. asm.org The Colistin A molecule possesses multiple positively charged L-α,γ-diaminobutyric acid (L-Dab) residues, which are electrostatically attracted to the anionic phosphate (B84403) groups of Lipid A, the hydrophobic anchor of the lipopolysaccharide (LPS) layer. nih.govresearchgate.net This high-affinity binding is a crucial first step, docking the antibiotic to the bacterial surface and initiating the process of membrane disruption. asm.orgnih.gov The interaction is specific to the Lipid A moiety, which is essential for maintaining the structural integrity of the outer membrane. researchgate.netmdpi.com

The LPS molecules in the outer membrane are stabilized by divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which form bridges between the negatively charged phosphate groups of adjacent Lipid A molecules. medscape.comnih.govbiosynth.com Following its initial binding, Colistin A competitively displaces these stabilizing cations. researchgate.netmdpi.com By inserting its positively charged groups, Colistin A effectively disrupts the ionic linkages that are crucial for the integrity of the LPS layer. researchgate.netelifesciences.org This displacement weakens the lateral packing of LPS molecules, leading to localized disorganization and destabilization of the outer membrane. nih.govmdpi.com Experiments have shown that an excess of magnesium chloride can protect the bacterial cytoplasmic membrane from colistin-mediated disruption, highlighting the importance of this cation displacement mechanism. elifesciences.orgnih.gov

| Mechanism Step | Interacting Molecules | Effect |

| Electrostatic Binding | Colistin A (positively charged) and Lipid A of LPS (negatively charged) | Initial docking of the antibiotic to the bacterial outer membrane. asm.orgnih.gov |

| Cation Displacement | Colistin A and Divalent Cations (Ca²⁺, Mg²⁺) | Disruption of ionic bridges between LPS molecules, leading to membrane destabilization. nih.govmdpi.comelifesciences.org |

The displacement of divalent cations leads to a significant increase in the permeability of the outer membrane. nih.gov This disruption allows for the passage of Colistin A across the outer membrane in a process often described as "self-promoted uptake". nih.govelsevier.es The hydrophobic fatty acid tail of the Colistin A molecule then inserts into the hydrophobic core of the outer membrane, further disrupting its structure. nih.govresearchgate.net This detergent-like action creates transient pores or cracks in the membrane, which not only facilitates the entry of more Colistin A molecules but can also allow other substances to pass through. elsevier.esscielo.br This permeabilizing effect explains the synergistic activity observed when colistin is combined with other antibiotics that are typically unable to cross the Gram-negative outer membrane. medscape.comnih.gov

After traversing the outer membrane and the periplasmic space, Colistin A targets the inner, or cytoplasmic, membrane. nih.govfrontiersin.org The interaction with the inner membrane is also detergent-like, leading to a loss of integrity and the leakage of essential intracellular contents, such as ions and metabolites, which ultimately results in cell death. medscape.comelsevier.es Recent research has revealed that Colistin A also targets LPS molecules that are present in the cytoplasmic membrane during their synthesis and transport to the outer membrane. researchgate.netelifesciences.orgnih.gov By disrupting cation bridges between these inner membrane LPS molecules, Colistin A effectively permeabilizes the cytoplasmic membrane, leading to cell lysis. elifesciences.orgnih.govnih.gov

Intracellular Biological Effects Induced by Colistin A

Beyond direct membrane damage, the activity of Colistin A extends to inducing intracellular stress pathways, most notably through the generation of reactive oxygen species.

In addition to its membrane-disrupting effects, Colistin A can induce the production of highly toxic hydroxyl radicals, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govresearchgate.net This is considered an additional mechanism of colistin-mediated killing. nih.govresearchgate.net The process is thought to occur as colistin molecules traverse the bacterial membranes. researchgate.net The generation of ROS, which can include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), leads to widespread damage of crucial cellular components like DNA, lipids, and proteins. mdpi.comnih.gov This oxidative damage contributes significantly to the bactericidal efficacy of the antibiotic. asm.org Studies have shown that combining colistin with agents that induce ROS accumulation can enhance its antimicrobial activity. asm.org

| Intracellular Effect | Mechanism | Consequence |

| ROS Generation | Production of hydroxyl radicals, superoxide, and hydrogen peroxide. nih.govresearchgate.net | Oxidative stress leading to damage of DNA, lipids, and proteins. mdpi.comnih.gov |

| Oxidative Stress | Accumulation of ROS overwhelms the cell's antioxidant defenses. asm.org | Contribution to rapid bacterial cell death. researchgate.net |

Inhibition of Essential Bacterial Metabolic Pathways (e.g., Respiratory Enzymes)

Beyond its well-documented effects on membrane integrity, Colistin A exerts a secondary antibacterial action by inhibiting vital respiratory enzymes within the bacterial inner membrane. nih.govproquest.com This mechanism targets the bacterial respiratory chain, a critical system for energy production. The bacterial respiratory chain generally involves complexes that shuttle electrons and protons, with carriers like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov

Research has demonstrated that colistin can inhibit the activity of type II NADH-quinone oxidoreductases (NDH-2), which are crucial enzymes in the respiratory chain of several Gram-negative bacteria. proquest.comasm.org The inhibition of these enzymes disrupts the normal flow of electrons, impairing cellular respiration and contributing to bacterial cell death. This mode of action has been described in clinically significant pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govproquest.com

The mechanism of NDH-2 inhibition by colistin has been studied in detail. For instance, investigations with Escherichia coli inner membrane preparations revealed that the inhibition follows a mixed inhibition model concerning the substrate ubiquinone-1 and a non-competitive inhibition model with respect to NADH. proquest.com This suggests a complex interaction with the enzyme that hinders its function. The inhibition of NADH oxidase enzymes by colistin has also been reported in Gram-positive species like Bacillus subtilis and in Mycobacterium smegmatis, indicating a broader spectrum for this secondary mechanism than initially presumed. nih.govasm.org

| Enzyme Target | Bacterial Species | Key Research Findings | References |

|---|---|---|---|

| Type II NADH-quinone oxidoreductase (NDH-2) | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | Colistin inhibits NDH-2 activity in a concentration-dependent manner. The mechanism is mixed inhibition with respect to ubiquinone-1 and non-competitive with respect to NADH. | proquest.com |

| NADH:ubiquinone oxidoreductase (Complex I) | General (Gram-negative bacteria) | Inhibition of this vital respiratory enzyme is considered a secondary antibacterial mechanism of colistin. | asm.org |

| NADH oxidase family enzymes | Bacillus subtilis, Paenibacillus polymyxa | Enhanced NADH metabolism is linked to colistin-induced killing, suggesting interference with the respiratory chain. | nih.gov |

| Alternative NADH-dehydrogenase and malate:quinone oxidoreductase | Mycobacterium smegmatis | Colistin has been reported to inhibit these alternative respiratory enzymes. | nih.gov |

Anti-Endotoxin Activities of Colistin A at a Molecular Level

Colistin A demonstrates potent anti-endotoxin activity by directly targeting and neutralizing lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com The lipid A moiety of LPS is a powerful endotoxin (B1171834) that can trigger a severe inflammatory response in humans, leading to septic shock. nih.gov

The molecular basis of this anti-endotoxin effect lies in the strong electrostatic interaction between the positively charged Colistin A and the negatively charged phosphate groups of lipid A. mdpi.comresearchgate.net Colistin A is a polycationic peptide, carrying multiple positive charges primarily due to its L-α,γ-diaminobutyric acid (Dab) residues. nih.gov These cationic groups bind with high affinity to the anionic phosphate groups on lipid A, effectively displacing the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. wikipedia.orgnih.gov

This binding neutralizes the toxic properties of lipid A. nih.gov By sequestering LPS molecules, Colistin A prevents them from interacting with host immune receptors, particularly Toll-like receptor 4 (TLR4) on macrophages. mdpi.com This blockage of the LPS-TLR4 interaction is critical, as it suppresses the downstream signaling cascade that leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-8). nih.govmdpi.com The suppression of this cytokine release mitigates the systemic inflammatory response that characterizes endotoxemia and sepsis. nih.govmdpi.com

| Interacting Molecule (Colistin A) | Target Molecule (Bacterial) | Nature of Interaction | Consequence | References |

|---|---|---|---|---|

| Cationic L-α,γ-diaminobutyric acid (Dab) residues | Anionic phosphate groups of Lipid A (LPS) | High-affinity electrostatic binding | Displacement of Mg²⁺ and Ca²⁺ ions; neutralization of the endotoxic lipid A moiety. | nih.govmdpi.comwikipedia.org |

| Colistin A molecule | Free Lipopolysaccharide (LPS) | Binding and aggregation | Prevents LPS from binding to host immune cell receptors (TLR4). | mdpi.com |

| Colistin-LPS Complex | Toll-like receptor 4 (TLR4) on macrophages | Blocked interaction | Suppression of pro-inflammatory cytokine (TNF-α, IL-8) release. | nih.govmdpi.commdpi.com |

Biosynthesis and Production of Colistin a

Microbial Producers of Colistin (B93849) A (e.g., Paenibacillus polymyxa)

Colistin, also known as polymyxin (B74138) E, is a naturally occurring antibiotic produced by specific strains of Gram-positive bacteria. The primary and most well-documented industrial producer of colistin is Paenibacillus polymyxa. researchgate.netresearchgate.netscilit.comnih.gov Several strains of this species are known to synthesize the antibiotic, including Paenibacillus polymyxa var. colistinus, which is used for commercial production. researchgate.netresearchgate.net Research has identified specific strains, such as Paenibacillus polymyxa ATCC 842, as natural producers capable of generating a high proportion of Colistin A. Current time information in Regional Municipality of Niagara, CA. Other species, such as Paenibacillus alvei, have also been identified as producers of polymyxins E1 (Colistin A) and E2 (Colistin B). researchgate.netguidetopharmacology.org

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) System for Colistin A Biosynthesis

The synthesis of Colistin A is a complex process carried out by a large, multi-enzyme complex called a nonribosomal peptide synthetase (NRPS). nih.gov This system functions like a molecular assembly line, where multiple modules work in a specific sequence to build the peptide chain. researchgate.net Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide. researchgate.net The fundamental catalytic domains that constitute a minimal NRPS module are the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. researchgate.netCurrent time information in Regional Municipality of Niagara, CA. The order of the modules on the NRPS enzymes dictates the final amino acid sequence of the peptide. researchgate.net

The genetic blueprint for the Colistin A-producing NRPS machinery is encoded in a specific biosynthesis gene cluster (BGC) known as the pmx cluster. Current time information in Regional Municipality of Niagara, CA. This gene cluster, spanning approximately 41 kilobases (kb), contains five primary open reading frames (ORFs) designated pmxA, pmxB, pmxC, pmxD, and pmxE. researchgate.netnih.gov

pmxA, pmxB, and pmxE : These three genes encode the large NRPS enzymes, named PmxA, PmxB, and PmxE, which collectively assemble the ten amino acid residues of colistin. Current time information in Regional Municipality of Niagara, CA.nih.gov

pmxC and pmxD : These genes are predicted to encode ABC (ATP-binding cassette) transporters, which are believed to be responsible for secreting the synthesized colistin antibiotic out of the bacterial cell. researchgate.netnih.gov

Disruption of this gene cluster, specifically the pmxE gene, has been shown to completely abolish polymyxin production, confirming that the pmx cluster is essential for its biosynthesis. nih.gov

The biosynthesis of the Colistin A decapeptide is performed by the three synthetases—PmxE, PmxA, and PmxB—in a specific order. wikipedia.org The process involves the following key enzymatic steps:

Activation (Adenylation) : The adenylation (A) domain within each module selects a specific amino acid precursor and activates it by consuming ATP to form an aminoacyl-adenylate intermediate. researchgate.netCurrent time information in Regional Municipality of Niagara, CA.

Thiolation : The activated amino acid is then transferred to the thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently bound via a thioester linkage to a 4'-phosphopantetheine (B1211885) cofactor. Current time information in Regional Municipality of Niagara, CA.

Elongation (Condensation) : The condensation (C) domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain tethered to the T domain of the previous module. researchgate.net

Epimerization : Some NRPS modules contain an epimerization (E) domain, which converts an L-amino acid into its D-isomer after it has been loaded onto the T domain and before peptide bond formation. researchgate.netnih.gov This is crucial for incorporating D-amino acids like the D-Leucine found in Colistin A.

Termination : The final module, located on the PmxB synthetase, contains a thioesterase (TE) domain. This domain catalyzes the release of the completed peptide chain from the NRPS assembly line. researchgate.net For colistin, the TE domain also facilitates the intramolecular cyclization of the peptide, forming the characteristic seven-residue ring structure. researchgate.net

The substrate specificity of each module in the Colistin A NRPS system has been elucidated, determining the precise sequence of the final molecule. researchgate.netwikipedia.org

| Synthetase | Module No. | Amino Acid Position | Activated Amino Acid |

|---|---|---|---|

| PmxE | 1 | 1 | L-2,4-Diaminobutyric Acid (L-Dab) |

| 2 | 2 | L-Threonine (L-Thr) | |

| 3 | 3 | L-2,4-Diaminobutyric Acid (L-Dab) | |

| 4 | 4 | L-2,4-Diaminobutyric Acid (L-Dab) | |

| 5 | 5 | L-2,4-Diaminobutyric Acid (L-Dab) | |

| PmxA | 6 | 6 | D-Leucine (D-Leu) |

| 7 | 7 | L-Leucine (L-Leu) | |

| 8 | 8 | L-2,4-Diaminobutyric Acid (L-Dab) | |

| 9 | 9 | L-2,4-Diaminobutyric Acid (L-Dab) | |

| PmxB | 10 | 10 | L-Threonine (L-Thr) |

Role of Precursor Amino Acids in Colistin A Biosynthesis

The production of Colistin A is fundamentally dependent on the intracellular availability of its constituent precursor amino acids. The biosynthesis pathways of these precursors are therefore critical for efficient antibiotic production.

The Colistin A molecule is composed of four distinct amino acids, with the non-proteinogenic amino acid L-2,4-Diaminobutyric acid (L-Dab) being the most abundant component. scilit.comresearchgate.net

L-2,4-Diaminobutyric Acid (L-Dab) : This amino acid is incorporated at six positions (1, 3, 4, 5, 8, and 9) in the peptide chain. wikipedia.org L-Dab itself is synthesized from the precursor L-aspartate via intermediates such as aspartyl-phosphate and aspartic β-semialdehyde.

L-Threonine (L-Thr) : L-Thr is incorporated at positions 2 and 10. wikipedia.org

L-Leucine (L-Leu) : The seventh position is occupied by L-Leucine. wikipedia.org

D-Leucine (D-Leu) : The sixth amino acid is D-Leucine. wikipedia.org Its incorporation is managed by the first module of the PmxA synthetase, which contains an epimerase (E) domain that converts L-Leucine to D-Leucine post-activation. researchgate.netwikipedia.org

The rate of Colistin A synthesis can be influenced by the concentration of its precursor amino acids, suggesting that their availability can be a rate-limiting factor. Metabolic engineering studies have shown that enhancing the biosynthetic pathway for L-Dab can lead to a significant increase in colistin titer. Current time information in Regional Municipality of Niagara, CA. Furthermore, the addition of L-Dab to the fermentation medium has been observed to stimulate colistin production, reinforcing the idea that it may be a limiting factor. Similarly, the concurrent feeding of L-isoleucine and L-leucine during fermentation has been successfully used to produce high-purity Colistin A, indicating that the availability of these precursors directly influences the final product composition and yield. Current time information in Regional Municipality of Niagara, CA.

Chemical Synthesis and Structural Modification of Colistin a

Strategies for Total Chemical Synthesis of Colistin (B93849) A and its Analogs

The total chemical synthesis of Colistin A and its derivatives is pivotal for generating new compounds that may offer enhanced efficacy and reduced toxicity. Synthetic approaches provide access to structurally defined molecules, which is essential for conducting detailed structure-activity relationship (SAR) studies.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Cyclic Lipopeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis and has been effectively applied to the assembly of the linear precursor of Colistin A. nih.govbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. nih.govpeptide.com A key advantage of SPPS is the simplification of the purification process; excess reagents and byproducts are readily removed by washing the resin after each coupling step. bachem.com

A critical aspect of a successful SPPS of the Colistin A precursor is the implementation of an orthogonal protecting group strategy. This is particularly important for the side chains of the five L-α,γ-diaminobutyric acid (Dab) residues. Orthogonal protecting groups allow for the selective deprotection of specific functional groups for subsequent modifications, such as cyclization and lipidation, without affecting other protected sites on the molecule. A common strategy involves using the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino groups and acid-labile groups (e.g., tert-butoxycarbonyl, Boc) for the γ-amino groups of the Dab residues.

Development of On-Resin Cyclization Techniques for Colistin A Scaffold

A significant advancement in the synthesis of Colistin A has been the advent of on-resin cyclization techniques. biotage.com This approach involves forming the cyclic peptide backbone while the peptide is still attached to the solid support. biotage.com Performing the cyclization on-resin often leads to higher yields of the desired macrocycle by minimizing intermolecular side reactions that can be problematic in solution-phase cyclization. google.comchemrxiv.org

The on-resin cyclization process typically begins after the assembly of the linear peptide on the resin. This is followed by the selective deprotection of the N-terminal α-amino group and a side-chain carboxyl group (or the C-terminal carboxyl group) to allow for head-to-tail cyclization. biotage.com A coupling reagent is then introduced to facilitate the formation of the amide bond, resulting in the cyclic peptide still being bound to the resin. google.com The final cyclic lipopeptide is obtained after cleavage from the resin and removal of any remaining side-chain protecting groups. This on-resin methodology has greatly improved the efficiency of Colistin A synthesis and has facilitated the creation of diverse analogs for biological evaluation.

Structure-Activity Relationship (SAR) Studies of Colistin A

Structure-activity relationship (SAR) studies are instrumental in elucidating the molecular basis of Colistin A's antibacterial activity and in guiding the design of new derivatives with improved therapeutic properties. nih.govmdpi.comnih.gov These investigations involve the systematic modification of different parts of the Colistin A molecule and the subsequent evaluation of how these changes affect its biological function.

Impact of Fatty Acid Chain Length and Structure on Biological Activity

The N-terminal fatty acid tail of Colistin A is crucial for its interaction with the outer membrane of Gram-negative bacteria. researchgate.net SAR studies have established that both the length and the structure of this lipid moiety significantly influence the antibiotic's potency. nih.gov

The naturally occurring form of colistin is a mixture of components, with Colistin A being acylated with 6-methyloctanoic acid and Colistin B with octanoic acid. Research has demonstrated that variations in the fatty acid chain length can have a profound effect on antibacterial activity. For instance, analogs with fatty acid chains that are either too short or too long often show diminished potency. researchgate.net The optimal length is believed to be critical for the effective insertion into and disruption of the bacterial outer membrane. nih.gov

The structure of the fatty acid, including features like branching, has also been identified as an important factor. The methyl group in the 6-methyloctanoic acid of Colistin A is a key structural feature. Synthetic analogs bearing different fatty acyl groups have been created to explore these relationships, which has led to a deeper understanding of the hydrophobic interactions that govern the initial binding of the molecule to the lipopolysaccharide (LPS) of the bacterial outer membrane. researchgate.net

| Fatty Acid Moiety | Relative Antibacterial Activity |

|---|---|

| n-Heptanoyl | Reduced |

| n-Octanoyl | High |

| 6-Methyloctanoyl (Colistin A) | High |

| n-Nonanoyl | High |

| n-Decanoyl | Moderate |

This table provides a generalized representation of SAR findings. Actual activity can vary depending on the bacterial species and test conditions.

Significance of Amino Acid Residues at Specific Positions within the Cyclic Moiety

The amino acid composition of the cyclic heptapeptide (B1575542) core is fundamental to the biological activity of Colistin A. The cationic nature of the molecule, which is primarily due to the five Dab residues, is essential for its mechanism of action. This involves electrostatic interactions with the negatively charged phosphate (B84403) groups of lipid A in the LPS. nih.gov

| Position | Original Residue | Substitution | Impact on Activity |

|---|---|---|---|

| 1 | L-Dab | L-Lys | Maintained or slightly reduced |

| 3 | L-Dab | L-Arg | Reduced |

| 4 | L-Dab | L-Orn | Maintained or slightly reduced |

| 6 | L-Leu | L-Val | Maintained or slightly reduced |

| 7 | D-Leu | D-Phe | Reduced |

This table is illustrative of general trends observed in SAR studies. The precise impact of a substitution can be context-dependent.

Importance of the Macrocyclic Structure for Colistin A Function

The cyclic structure of the heptapeptide core is a defining feature of Colistin A and is indispensable for its antibacterial activity. nih.gov This macrocyclic scaffold imposes a conformational constraint that pre-organizes the molecule for binding to its target on the bacterial outer membrane. The ring structure helps to orient the cationic Dab residues and the hydrophobic amino acids in a specific spatial arrangement that is optimal for interaction with LPS.

Design and Synthesis of Colistin A Derivatives for Enhanced Research Applications

The inherent complexities of Colistin A's structure and its mechanism of action have spurred significant interest in the design and synthesis of derivatives to probe its biological functions and develop improved research tools. These efforts are primarily focused on modifying the peptide scaffold, altering charge distribution, and employing chemical biology strategies to fine-tune its interactions and properties.

Exploration of Modified Peptide Scaffolds and Chemical Moieties

Researchers have explored various modifications to the peptide backbone of Colistin A to investigate structure-activity relationships and enhance its utility in research. A notable advancement in this area involves the innovative application of a substitution reaction between bromobenzene (B47551) and sulfhydryl groups to cyclize the Colistin core scaffold. researchgate.netnih.gov This method has proven to be mild and efficient, significantly improving the total yield of the compound to 55.90% from less than 10% with previous methods. nih.gov This breakthrough has enabled the synthesis of nearly 30 novel derivatives featuring thioether bond-mediated cyclic scaffolds. researchgate.netnih.gov

These novel derivatives have been subjected to rigorous evaluation of their biological properties. Many of these compounds have demonstrated high stability in mouse plasma, potent antimicrobial potency against Gram-negative bacteria, and a lack of hemolytic toxicity. researchgate.netnih.gov One of the most promising peptides, designated PE-2C-C8-DH, was found to eradicate Acinetobacter baumannii within 24 hours in vitro. researchgate.netnih.gov

| Derivative ID | Scaffold Modification | Key Findings | Reference |

| PE-2C-C8-DH | Thioether bond-mediated cyclic scaffold | Eradicated A. baumannii within 24 hours in vitro, lower acute toxicity, significant therapeutic effects in mice infected with P. aeruginosa. | researchgate.netnih.gov |

| Not specified | Thioether bond-mediated cyclic scaffold | High stability in mouse plasma, potent antimicrobial activity against Gram-negative bacteria, no hemolytic toxicity. | researchgate.netnih.gov |

Investigation of Colistin A Analogs with Altered Charge Distribution

The polycationic nature of Colistin A, with its five primary amine groups, is crucial for its initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. wikipedia.orgnih.govnih.govfrontiersin.orgmdpi.com Altering the charge distribution of Colistin A analogs can provide valuable insights into this interaction and potentially lead to derivatives with modified biological activities.

Studies have shown that modifications to the lipid A portion of LPS, which is the target of Colistin, can confer resistance. nih.govnih.gov These modifications often involve the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, which reduces the net negative charge of the bacterial outer membrane. nih.govnih.gov This underscores the importance of the electrostatic interactions in Colistin's mechanism of action.

By synthesizing analogs with a varied number and arrangement of positive charges, researchers can systematically probe the requirements for effective LPS binding and membrane disruption. For instance, reducing the number of positive charges would be expected to decrease the initial binding affinity, while altering their spatial positioning could influence the subsequent membrane insertion and disruption process.

| Analog Type | Charge Modification | Expected Impact on Interaction |

| Reduced Cationicity | Fewer primary amine groups | Decreased initial electrostatic attraction to LPS |

| Altered Charge Spacing | Relocation of Dab residues | Modified orientation and depth of insertion into the bacterial membrane |

Chemical Biology Approaches to Optimize Colistin A Interactions and Properties

Chemical biology provides a powerful toolkit for dissecting and optimizing the molecular interactions of Colistin A. One innovative approach has been the development of peptide probes to study Colistin resistance mechanisms. Researchers have utilized a novel phage display library that incorporates dynamic covalent warheads to recognize phosphoethanolamine (PE) modifications on the surface of Colistin-resistant bacteria. nih.govresearchgate.net

Screening this library against resistant pathogens has led to the identification of several peptide probes that can differentiate between Colistin-resistant and Colistin-susceptible bacterial strains. nih.govresearchgate.net When labeled with a fluorophore, these probes selectively stain resistant bacteria at low micromolar concentrations, even in the presence of serum proteins. nih.govresearchgate.net Mechanistic studies have revealed that these probes primarily target PE-modified lipids, although other species-specific cell surface features also contribute to their binding. nih.govresearchgate.net This approach not only provides valuable research tools for studying resistance but also holds promise for the development of diagnostic agents.

Conjugation Strategies for Research Probes and Delivery Systems

Conjugation of Colistin A to other molecules has emerged as a versatile strategy for creating research probes and developing targeted delivery systems. These approaches aim to enhance the utility of Colistin A in experimental settings by enabling selective targeting and controlled release.

Development of Targeted Colistin A Conjugates

To enhance the selectivity of Colistin A, researchers have explored conjugation strategies that target the antibiotic to specific sites. One such strategy involves the use of a modified fragment of the human antimicrobial peptide ubiquicidin (B1575653) for bacterial targeting. nih.govresearchgate.net To ensure that the potent activity of Colistin is unleashed only at the site of infection, a linker that is cleaved by neutrophil elastase (NE), an enzyme secreted by immune cells at infection sites, has been incorporated. nih.govresearchgate.net

The antibacterial activity of these regioisomeric conjugates was found to be masked until they were exposed to recombinant NE. nih.govresearchgate.net Cleavage and release of active Colistin were most efficient when the linker was attached to amino acids at the 1- or 3-position of the Colistin molecule. nih.govresearchgate.net Proof-of-concept was demonstrated in co-cultures of human neutrophils and Escherichia coli, where the presence of bacteria induced the secretion of NE, leading to the release of free Colistin and subsequent bacterial killing. nih.govresearchgate.net

| Conjugate Component | Function | Key Findings | Reference |

| Modified Ubiquicidin Fragment | Bacterial Targeting | Demonstrated targeting to E. coli. | nih.govresearchgate.net |

| Neutrophil Elastase-Cleavable Linker | Infection-Triggered Release | Cleavage by NE released active Colistin. | nih.govresearchgate.net |

| Colistin A | Effector Molecule | Exerted antibacterial activity upon release. | nih.govresearchgate.net |

Creation of Controlled Release Systems for Experimental Studies

Controlled release systems offer a means to modulate the availability of Colistin A in experimental models, which can be crucial for studying its pharmacodynamics and minimizing potential toxic effects. Polymer therapeutics, in particular, have shown promise in this area.

A library of dextrin-colistin conjugates has been developed to create a bioresponsive treatment model. nih.gov These conjugates exhibited controlled release of Colistin following the degradation of the dextrin (B1630399) backbone by amylase, an enzyme present at physiological concentrations. nih.gov The release kinetics were found to be optimal in conjugates containing low molecular weight dextrin (~7500 g/mol ) with approximately 1 mol% succinoylation, achieving about 80% drug release within 48 hours. nih.gov

Another approach involves the conjugation of Colistin with succinyl chitosan (B1678972) (SucCS). mdpi.com These conjugates self-assemble into nanoparticles and demonstrate very slow, pH-dependent hydrolysis of the amide bond, leading to a controlled release of Colistin. mdpi.com At pH 7.4, only 0.1-0.5% of Colistin was released after 12 hours, with a slight increase to 1.5% at pH 5.2. mdpi.com

| Polymer Carrier | Release Mechanism | Release Kinetics | Reference |

| Dextrin | Enzymatic degradation by amylase | ~80% release within 48 hours for optimal formulation | nih.gov |

| Succinyl Chitosan (SucCS) | pH-dependent hydrolysis of amide bond | 0.1-0.5% release at pH 7.4 after 12 hours; 1.5% release at pH 5.2 after 12 hours | mdpi.com |

Molecular Mechanisms of Bacterial Resistance to Colistin a

Modifications of Lipopolysaccharide (LPS) Structure

The most common strategy for developing colistin (B93849) resistance is the modification of the bacterial outer membrane through alterations of the LPS, specifically the Lipid A moiety, to reduce its negative charge. nih.gov This is typically achieved by adding cationic groups, such as phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate (B84403) groups of Lipid A. mdpi.comfrontiersin.orgnih.govnih.gov These modifications are orchestrated by complex genetic pathways, which can be located on the chromosome or on mobile genetic elements like plasmids.

The addition of a PEtN moiety to Lipid A is a widespread mechanism of colistin resistance observed in numerous Gram-negative pathogens. mdpi.com This modification is catalyzed by PEtN transferases, which can be encoded by either chromosomal or plasmid-borne genes. mdpi.comnih.gov

In many bacteria, the addition of PEtN to Lipid A is governed by chromosomally encoded two-component systems (TCS), primarily the PmrAB system. nih.govnih.gov The PmrAB TCS consists of a sensor kinase, PmrB, and a response regulator, PmrA. nih.govnih.gov Upon sensing specific environmental signals, such as low magnesium or high iron concentrations, PmrB autophosphorylates and then transfers the phosphate group to PmrA. nih.gov Phosphorylated PmrA then activates the expression of target genes, including pmrC (also known as eptA), which encodes a PEtN transferase. mdpi.comnih.govukhsa.gov.uknih.gov This enzyme facilitates the addition of PEtN to the phosphate groups of Lipid A. nih.gov

Mutations in the pmrA or pmrB genes can lead to the constitutive activation of this pathway, resulting in the overexpression of pmrC/eptA and a stable colistin-resistant phenotype. nih.govnih.gov This mechanism has been well-documented in pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica. nih.govnih.govnih.gov In A. baumannii, mutations in pmrB are a key factor in the development of colistin resistance by leading to the upregulation of the pmrCAB operon and subsequent PEtN modification of Lipid A. nih.govukhsa.gov.ukresearchgate.net Similarly, mutations in eptA or the insertion of elements like ISAba1 upstream of the gene can also lead to its overexpression and contribute to resistance. nih.govnih.gov

Table 1: Key Chromosomal Genes in PEtN-Mediated Colistin Resistance

| Gene/System | Function | Associated Bacteria |

| PmrAB | Two-component system that regulates pmrC/eptA expression. nih.govnih.gov | A. baumannii, K. pneumoniae, S. enterica |

| pmrA | Response regulator protein. nih.gov | A. baumannii, K. pneumoniae, S. enterica |

| pmrB | Sensor kinase protein. nih.gov | A. baumannii, K. pneumoniae, S. enterica |

| pmrC/eptA | Encodes a phosphoethanolamine (PEtN) transferase. mdpi.comnih.gov | A. baumannii, K. pneumoniae, S. enterica, E. coli |

The discovery of the first mobile colistin resistance gene, mcr-1, on a plasmid in Escherichia coli in 2015 represented a major turning point in the understanding of colistin resistance. mdpi.comfrontiersin.org This finding revealed that resistance could be transferred horizontally between different bacterial species and strains, facilitating its rapid global dissemination. mdpi.comnih.gov

The mcr genes encode PEtN transferases that, similar to their chromosomal counterparts, modify Lipid A by adding a PEtN group. mdpi.commdpi.com This modification reduces the outer membrane's negative charge, leading to colistin resistance. To date, ten major variants of the mcr gene, from mcr-1 to mcr-10, and their subtypes have been identified in various Gram-negative bacteria worldwide, particularly in Enterobacterales from food-producing animals and humans. frontiersin.orgmdpi.commdpi.com The spread of these plasmid-mediated genes poses a significant threat to the efficacy of colistin as a last-resort antibiotic. nih.gov

Table 2: Major Variants of Mobile Colistin Resistance (mcr) Genes

| Gene Variant | Function | First Reported in |

| mcr-1 | Encodes a phosphoethanolamine transferase. frontiersin.org | E. coli |

| mcr-2 | Encodes a phosphoethanolamine transferase. ekb.eg | E. coli |

| mcr-3 | Encodes a phosphoethanolamine transferase. mdpi.com | E. coli |

| mcr-4 | Encodes a phosphoethanolamine transferase. mdpi.com | Salmonella spp., E. coli |

| mcr-5 | Encodes a phosphoethanolamine transferase. mdpi.com | Salmonella Paratyphi B |

| mcr-6 | Encodes a phosphoethanolamine transferase. mdpi.com | Moraxella spp. |

| mcr-7 | Encodes a phosphoethanolamine transferase. mdpi.com | K. pneumoniae |

| mcr-8 | Encodes a phosphoethanolamine transferase. mdpi.com | K. pneumoniae |

| mcr-9 | Encodes a phosphoethanolamine transferase. mdpi.com | Salmonella Typhimurium |

| mcr-10 | Encodes a phosphoethanolamine transferase. mdpi.com | Enterobacter roggenkampii |

Another crucial mechanism for colistin resistance is the modification of Lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N). frontiersin.orgnih.gov The addition of this cationic sugar to the phosphate groups of Lipid A also neutralizes its negative charge, thereby reducing its affinity for colistin. mdpi.comnih.gov This modification is mediated by the enzymes encoded by the arnBCADTEF operon (also referred to as pmrHFIJKLM). nih.govresearchgate.net

The expression of the arn operon is tightly controlled by the PmrAB and PhoPQ two-component regulatory systems. nih.govresearchgate.net In organisms like P. aeruginosa, colistin resistance is almost invariably associated with mutations in regulatory systems that lead to the overexpression of the arn operon. nih.govfrontiersin.org This makes the L-Ara4N biosynthetic pathway a critical factor for the development of colistin resistance in this pathogen. nih.gov This mechanism is also a significant contributor to colistin resistance in E. coli, Salmonella spp., and K. pneumoniae. frontiersin.orgasm.org It is noteworthy that some bacteria, such as A. baumannii, lack the genes required for L-Ara4N biosynthesis and therefore must rely on other resistance mechanisms. nih.govresearchgate.net

A less common but important modification of Lipid A involves the addition of galactosamine (GalN). nih.gov This mechanism has been identified in colistin-resistant strains of Acinetobacter baumannii. nih.govmdpi.com Structural analyses have shown that in these resistant strains, Lipid A can be modified with both PEtN and GalN. nih.gov The GalN moiety is typically attached to the 1-phosphate group of the Lipid A disaccharide backbone. researchgate.net This modification, similar to the addition of L-Ara4N, introduces a positively charged amino sugar to Lipid A, which is thought to contribute to colistin resistance by reducing the net negative charge of the outer membrane. researchgate.netresearchgate.net The activation of the sensor kinase PmrB has been associated with this modification. researchgate.net

The expression of genes responsible for LPS modifications is controlled by a complex and interconnected network of regulatory systems. researchgate.net The PhoPQ and PmrAB two-component systems are central to this network. nih.govresearchgate.net

PhoPQ System: This two-component system, consisting of the sensor kinase PhoQ and the response regulator PhoP, is a master regulator of virulence and adaptation in many Gram-negative bacteria. nih.govresearchgate.net It is activated by signals such as low extracellular Mg2+ concentrations, acidic pH, and the presence of cationic antimicrobial peptides, including colistin. researchgate.net Once activated, PhoPQ can upregulate the expression of the arn operon, leading to L-Ara4N modification of Lipid A. nih.govmdpi.com

MgrB Protein: MgrB is a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system. researchgate.netmdpi.com It directly interacts with PhoQ to inhibit its kinase activity. researchgate.net Inactivation of the mgrB gene, through mutations or insertional inactivation, leads to the constitutive activation of the PhoPQ system. nih.govmdpi.com This results in the overexpression of downstream genes responsible for LPS modification and is a common mechanism of colistin resistance, particularly in Klebsiella pneumoniae. nih.govmdpi.com

PmrD Protein: PmrD functions as a connector protein that links the PhoPQ and PmrAB systems. nih.govresearchgate.net The expression of pmrD is activated by PhoP. nih.gov The PmrD protein then binds to the phosphorylated PmrA, protecting it from dephosphorylation by PmrB. nih.govdovepress.com This prolongs the activation state of PmrA, leading to the enhanced expression of PmrA-activated genes, such as the arn operon and pmrC. nih.govresearchgate.netnih.gov This crosstalk allows bacteria to integrate signals from the PhoPQ system to modulate the activity of the PmrAB system. nih.gov

Table 3: Key Regulatory Systems Governing LPS Modification

| System/Protein | Component(s) | Function |

| PhoPQ | PhoP (Regulator), PhoQ (Sensor) | Senses low Mg2+, acidic pH, and antimicrobial peptides to activate LPS modification genes. nih.govresearchgate.net |

| MgrB | Regulatory Protein | Negatively regulates the PhoPQ system; mutations lead to constitutive activation. researchgate.netmdpi.com |

| PmrD | Connector Protein | Links the PhoPQ and PmrAB systems by stabilizing phosphorylated PmrA. nih.govresearchgate.net |

Phosphoethanolamine (PEtN) Addition to Lipid A

Complete Loss or Truncation of Lipopolysaccharide (LPS)

A primary mechanism of high-level colistin resistance involves the complete loss of its target, the LPS molecule. nih.govasm.org This drastic modification prevents the initial binding of colistin to the bacterial surface, rendering the antibiotic ineffective. nih.govnih.gov This resistance pathway has been notably documented in Acinetobacter baumannii. nih.govmonash.edunih.gov

The biosynthesis of Lipid A, the anchor of LPS in the outer membrane, is initiated by a series of enzymatic steps encoded by the lpx genes. Resistance to colistin can arise from mutations that inactivate the first three genes in this critical pathway: lpxA, lpxC, and lpxD. nih.govnih.gov The inactivation of any of these genes halts Lipid A synthesis, leading to a complete absence of LPS on the bacterial surface. nih.govmonash.edu

Research has identified various mutations within these genes in colistin-resistant clinical and laboratory strains of A. baumannii. frontiersin.orgelsevierpure.com These mutations include single nucleotide deletions, point mutations resulting in premature termination of translation, and insertions of mobile genetic elements like ISAba11. nih.govasm.orgnih.gov The loss of function in LpxA, LpxC, or LpxD enzymes directly correlates with high-level colistin resistance, as the primary molecular target for the antibiotic is no longer produced. nih.govplos.org

Table 1: Mutations in Lipid A Biosynthesis Genes Associated with Colistin Resistance in A. baumannii

| Gene | Type of Mutation | Consequence | Reference(s) |

|---|---|---|---|

| lpxA | Single nucleotide deletion | Premature termination of translation | nih.gov |

| lpxC | Insertion of ISAba11 | Gene disruption, truncation of LpxC protein | nih.govnih.gov |

| lpxD | Deletions, point mutations, insertions | Loss of gene function | elsevierpure.com |

The complete loss of LPS profoundly impacts the structure and function of the bacterial outer membrane. LPS is crucial for maintaining the structural integrity and creating a permeability barrier for the cell. nih.gov While it was once thought that LPS was essential for the viability of Gram-negative bacteria, strains of A. baumannii have demonstrated the ability to survive without it. nih.govmonash.edu

Transmission electron microscopy reveals that LPS-deficient, colistin-resistant strains still possess a distinct outer membrane. asm.orgelsevierpure.com However, the absence of LPS leads to a decrease in membrane integrity. asm.org To compensate for this loss, bacteria may alter the expression of other surface components. Studies have shown that LPS-deficient A. baumannii increases the expression of genes involved in the synthesis and transport of lipoproteins and phospholipids. nih.gov Despite these compensatory changes, the loss of LPS can render the bacteria more susceptible to certain hydrophobic compounds and disinfectants. nih.govbiorxiv.orgmdpi.com The outer membrane of these resistant bacteria is composed of a phospholipid bilayer, which explains the significantly reduced activity of colistin against them. nih.gov

Role of Bacterial Efflux Pump Systems in Colistin A Resistance

While modifications to LPS are the primary mechanism of colistin resistance, bacterial efflux pumps also contribute to reduced susceptibility. mdpi.comdroracle.ai Efflux pumps are transmembrane protein complexes that actively extrude a wide range of toxic compounds, including antibiotics, from the bacterial cell. researchgate.net

Several studies have implicated the overexpression of efflux pumps in colistin resistance in various Gram-negative bacteria. frontiersin.orgnih.gov In A. baumannii and Pseudomonas aeruginosa, the upregulation of Resistance-Nodulation-Division (RND) family efflux pumps such as AdeAB, MexXY-OprM, and MexAB-OprM has been associated with decreased colistin susceptibility. researchgate.netfrontiersin.org The contribution of these pumps may be related to specific genetic backgrounds and can also be involved in colistin tolerance and heteroresistance. frontiersin.org

The role of efflux pumps is further highlighted by the use of efflux pump inhibitors (EPIs). Compounds like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) have been shown to reverse colistin resistance by disrupting the proton motive force that powers many efflux pumps. nih.govasm.org The addition of CCCP can significantly decrease the minimum inhibitory concentrations (MICs) of colistin for resistant strains, confirming that efflux systems play a tangible, albeit often secondary, role in protecting bacteria from this antibiotic. asm.orgjidc.org

Alterations in Outer Membrane Permeability and Porin Expression

The outer membrane of Gram-negative bacteria acts as a selective barrier, with porins—channel-forming proteins—regulating the influx of hydrophilic molecules, including many antibiotics. mdpi.comnih.gov Alterations in the expression or function of these porins can significantly impact antibiotic susceptibility. nih.gov

While colistin's primary action is to disrupt the outer membrane, thereby increasing its permeability, changes in the baseline permeability due to porin alterations can contribute to resistance. researchgate.netbvs-vet.org.br In Klebsiella pneumoniae, for instance, the loss or reduced expression of major porins like OmpK35 and OmpK36 is associated with resistance to carbapenems and can influence the efficacy of combination therapies involving colistin. asm.org Similarly, downregulation of the OprD porin in P. aeruginosa can reduce susceptibility to certain antimicrobial peptides. nih.gov

Phenomenon of Heteroresistance to Colistin A at a Population Level

Heteroresistance describes a phenomenon where a bacterial population, deemed susceptible to an antibiotic by standard testing, contains a subpopulation of resistant cells. jidc.orgtandfonline.commdpi.com This phenomenon is a significant clinical concern for colistin therapy, as the resistant subpopulation can be selected for during treatment, leading to therapeutic failure. jidc.orgmjima.org

Colistin heteroresistance has been frequently reported in various Gram-negative pathogens, including A. baumannii, K. pneumoniae, and E. coli. tandfonline.commjima.orgnih.gov It is typically detected using a method called population analysis profiling (PAP), which quantifies the proportion of resistant cells within a culture. mdpi.com The frequency of these resistant subpopulations can range from approximately 4.0×10⁻⁷ to 4.0×10⁻⁶. nih.gov

Studies have identified different patterns of heteroresistance. In "Type I" heteroresistance, the resistant subpopulation can be stably selected and expanded in the presence of high colistin concentrations. tandfonline.com In "Type II," resistant colonies are not detected at high concentrations, but resistant subpopulations can still be identified without prior antibiotic exposure. tandfonline.com The underlying mechanisms can involve transient activation of resistance pathways, such as the PmrAB system, or the overexpression of efflux pumps. nih.govnih.gov The presence of heteroresistance complicates susceptibility testing and underscores the need for improved detection methods to guide effective antibiotic therapy. jidc.org

Investigation of Molecular Fitness Costs Associated with Colistin A Resistance Mechanisms

The acquisition of antibiotic resistance is often associated with a biological "fitness cost," which can manifest as reduced growth rate, virulence, or environmental persistence in the absence of the antibiotic. nih.govfrontiersin.org These fitness costs are a critical factor in understanding the prevalence and stability of resistance mechanisms in clinical settings.

For colistin resistance, the fitness cost varies significantly depending on the underlying molecular mechanism. The complete loss of LPS due to mutations in lpx genes imposes a substantial biological cost on bacteria like A. baumannii. nih.govnih.gov These LPS-deficient strains exhibit significant defects in growth, surface motility, and biofilm production. nih.gov This high fitness cost may explain the relatively low incidence of this resistance mechanism in clinical isolates despite providing high-level resistance. nih.govnih.gov

Resistance mediated by modifications to lipid A via mutations in the pmrAB system also carries a fitness cost, though it appears to be less severe than that associated with complete LPS loss. nih.govoup.com In contrast, plasmid-mediated resistance, such as that conferred by the mcr-1 gene, often imposes a low or negligible fitness cost. frontiersin.orgasm.org This lack of a significant fitness burden may contribute to the rapid and widespread dissemination of plasmid-borne colistin resistance genes among bacterial populations. frontiersin.org

Table 2: Fitness Costs Associated with Different Colistin Resistance Mechanisms

| Resistance Mechanism | Organism(s) | Associated Fitness Cost | Impact on Bacterial Physiology | Reference(s) |

|---|---|---|---|---|

| Complete Loss of LPS (lpx mutations) | A. baumannii | High | Reduced growth rate, impaired virulence, decreased biofilm formation. | nih.govnih.gov |

| Lipid A Modification (pmrAB mutations) | A. baumannii, E. coli | Moderate | Reduced growth rate and competitive fitness. | nih.govfrontiersin.org |

Degradation Pathways and in Vitro Stability of Colistin a

Chemical Hydrolysis and Degradation Pathways of Colistin (B93849) A

The chemical stability of Colistin A is significantly influenced by the aqueous environment, particularly pH. In aqueous solutions, Colistin A can undergo hydrolysis, although its stability varies considerably with the composition of the medium.

Research has shown that Colistin A is very stable in water. nih.gov At 4°C, 97.4% of Colistin A remained after 60 days. nih.gov At 37°C, no significant decrease in concentration was observed for up to 120 hours in water. nih.gov However, its stability decreases in buffered solutions and biological matrices. In an isotonic phosphate (B84403) buffer at pH 7.4 and in human plasma at 37°C, degradation of Colistin A is observed. nih.govasm.orgnih.govresearchgate.net This increased instability is attributed to the higher pH (around 7.4) compared to that of unbuffered water (typically between 5.63 and 5.98). nih.gov This suggests that Colistin A is more stable under slightly acidic conditions compared to neutral or alkaline pH. nih.gov Some studies indicate a half-life of less than two hours at a pH greater than 7.0. researchgate.net

The degradation of Colistin A via hydrolysis can lead to a complex mixture of partially degraded products. While specific degradation products from simple chemical hydrolysis are not extensively detailed in the provided research, the process involves the cleavage of peptide bonds within the molecule.

It is important to distinguish the stability of Colistin A itself from the hydrolysis of its prodrug, colistimethate sodium (CMS). CMS is designed to be less toxic and is converted in vivo to the active colistin. nih.gov In aqueous solutions, CMS readily hydrolyzes to form a complex mixture of partially sulfomethylated derivatives and fully active colistin. wikipedia.org This hydrolysis is accelerated under acidic conditions and by increased temperature. researchgate.net

Enzymatic Degradation of Colistin A by Microbial Enzymes (e.g., Colistinase II)

Colistin A is susceptible to degradation by various microbial enzymes. A notable enzyme is colistinase, a protease produced by Paenibacillus polymyxa (formerly Bacillus polymyxa), the same bacterial species that produces colistin. nih.gov

Crude colistinase has been fractionated into two components, Colistinase I and Colistinase II. nih.gov Colistinase II is a serine alkaline protease that specifically cleaves the peptide bond between the tripeptide side chain and the cyclic heptapeptide (B1575542) ring. nih.govnih.gov More precisely, the cleavage occurs at the L-α,γ-diaminobutyric acid (L-Dab) - L-Dab bond between position 3 of the side chain and position 4 of the cyclic ring. nih.gov This enzymatic action inactivates the antibiotic. nih.gov

The degradation of Colistin A by certain proteases, such as papain and ficin, results in the liberation of two main products:

Colistin nonapeptide : The cyclic peptide portion of the molecule. tandfonline.com

α-N-fatty acyl α,γ-diaminobutyric acid : The fatty acid tail linked to the first amino acid. tandfonline.com

Other bacteria have also been found to produce enzymes capable of degrading colistin. An alkaline protease, Apr, from Bacillus licheniformis has been identified to cleave Colistin A at two sites: one between the side chain and the heptapeptide ring, and another within the ring between L-threonine (L-Thr) and L-Dab. nih.gov

In Vitro Stability Profiling of Colistin A under Diverse Research Conditions

The in vitro stability of Colistin A is a critical factor for accurate laboratory testing and research. Its stability is highly dependent on the storage temperature and the medium in which it is dissolved.

In aqueous solutions, Colistin A demonstrates considerable stability. Studies have shown that it remains stable in water for up to 60 days at 4°C and for at least 120 hours at 37°C. asm.orgnih.govresearchgate.net

However, in biological fluids like human plasma, the stability is reduced. At 37°C, degradation is observable in plasma. nih.govresearchgate.net For long-term storage of plasma samples, temperature is a critical factor. The stability of Colistin A in plasma is substantially better at -70°C and -80°C compared to -20°C. nih.gov At -80°C, the concentration of colistin in spiked plasma samples remained within 7% of the initial concentration for up to 6-8 months. nih.gov In contrast, at -20°C, this level of stability was only maintained for one month, with a concentration decline of approximately 35% after 8 months. nih.gov Other studies confirm that no significant degradation was observed in spiked plasma samples stored at -20°C and -80°C for a 2-month period. nih.gov Colistin A was found to be unstable when stored at room temperature. nih.govresearchgate.net

The following tables summarize the stability of Colistin A under various conditions based on research findings.

| Medium | Temperature | Duration | Remaining Concentration (%) | Reference |

|---|---|---|---|---|

| Water | 4°C | 60 days | 97.4% | nih.gov |

| Water | 37°C | 120 hours | No significant decrease | nih.gov |

| Isotonic Phosphate Buffer (pH 7.4) | 37°C | Not specified | Degradation observed | nih.gov |

| Storage Temperature | Duration | Observation | Reference |

|---|---|---|---|

| 37°C | Not specified | Degradation observed | nih.gov |

| Room Temperature | Not specified | Unstable | nih.govresearchgate.net |

| -20°C | 1 month | Stable | nih.gov |

| 8 months | ~35% degradation | nih.gov | |

| -70°C | Up to 8 months | Substantially better stability than -20°C | nih.gov |

| -80°C | 6-8 months | Concentration remained within 7% of initial | nih.gov |

Computational and in Silico Approaches in Colistin a Research

Molecular Dynamics Simulations of Colistin (B93849) A Interaction with Model Membranes

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules. In Colistin A research, MD simulations have been pivotal in elucidating the intricate details of its interaction with bacterial membranes, particularly the outer membrane of Gram-negative bacteria.

Researchers have constructed detailed atomic models of bacterial outer membranes, often based on quantitative lipidomics data, to simulate the interaction with Colistin A. nih.gov These models typically represent the lipid A component of lipopolysaccharide (LPS), the primary target of Colistin A. nih.govresearchgate.net The simulations reveal that the initial interaction is driven by strong electrostatic forces between the positively charged diaminobutyric acid (Dab) residues of Colistin A and the negatively charged phosphate (B84403) groups of lipid A. nih.govnih.gov This interaction competitively displaces divalent cations like Mg²⁺ and Ca²⁺, which are crucial for stabilizing the LPS leaflet of the outer membrane. researchgate.netnih.govnih.gov

Upon binding, Colistin A undergoes a conformational change, adopting a folded structure as it approaches the hydrophobic core of the membrane. nih.gov This allows the amphipathic molecule to interact favorably with both the charged headgroups of lipid A and the hydrophobic acyl chains within the membrane. nih.gov The insertion of Colistin A's fatty acyl tail and specific hydrophobic amino acid residues into the membrane core disrupts the local lipid packing, causing disorganization and increasing membrane permeability. nih.govnih.gov This disruption facilitates the subsequent entry of more colistin molecules, a process known as self-promoted uptake. nih.gov

MD simulations have also been employed to understand the selectivity of Colistin A for Gram-negative over Gram-positive bacteria. Simulations with model membranes mimicking E. coli (Gram-negative) and S. aureus (Gram-positive) show that Colistin A interacts strongly with the phosphatidylethanolamine (B1630911) (POPE) lipids in the E. coli model, facilitating the insertion of its acyl tail. nih.govfrontiersin.org In contrast, interactions with the lipids of the S. aureus model are weaker and insufficient to promote this crucial insertion step, explaining its lack of activity against these bacteria. nih.govresearchgate.net

Furthermore, simulations have provided insights into resistance mechanisms. In bacteria carrying the mcr-1 gene, a phosphoethanolamine group is added to lipid A. acs.org MD simulations show that this modification enables the formation of an extensive network of hydrogen bonds on the membrane surface, which significantly enhances membrane stability and prevents disruption by Colistin A. acs.org

| Simulation Aspect | Key Findings | References |

| Initial Interaction | Driven by electrostatic attraction between cationic Dab residues of Colistin A and anionic phosphate groups of lipid A. | nih.gov, nih.gov |

| Ion Displacement | Competitively displaces Ca²⁺ and Mg²⁺ ions that stabilize the outer membrane. | researchgate.net, nih.gov, nih.gov |

| Conformational Change | Colistin A adopts a folded conformation upon approaching the hydrophobic membrane core. | nih.gov |

| Membrane Disruption | Insertion of the fatty acyl tail disrupts lipid packing, causing local disorganization and increased permeability. | nih.gov, nih.gov |

| Bacterial Selectivity | Strong interactions with E. coli model membranes facilitate tail insertion; weaker interactions with S. aureus models do not. | nih.gov, frontiersin.org, researchgate.net |

| Resistance Mechanism | MCR-1-mediated modification of lipid A creates a stabilizing hydrogen bond network, preventing disruption. | acs.org |

Ligand-Protein Docking Studies for Colistin A Target Engagement and Resistance Proteins

Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Colistin A) when bound to a second (the receptor, e.g., a protein) to form a stable complex. While Colistin A's primary target is lipid A in the bacterial membrane rather than a single protein, docking studies are valuable for investigating its interactions with proteins involved in resistance and transport.

One area of focus has been the proteins responsible for LPS modification, which confers colistin resistance. For instance, the PmrA/PmrB two-component system regulates the addition of 4-amino-L-arabinose to lipid A. Docking studies have been used to model the interaction of Colistin A with the PmrA response regulator protein from Acinetobacter baumannii. nih.gov These in silico analyses help to understand potential binding sites and how mutations in these proteins could lead to resistance. nih.gov The enzymes that catalyze the addition of phosphoethanolamine to lipid A, such as the MCR-1 protein, are also key targets for docking studies. nih.gov These studies can elucidate the binding pocket and catalytic mechanism, providing a basis for designing inhibitors that could reverse colistin resistance. nih.gov

Another critical set of targets for docking studies are the proteins of the LPS transport (Lpt) machinery, which is responsible for moving LPS from the inner membrane to the outer membrane. nih.gov While not a direct target of Colistin A's bactericidal action, inhibiting this pathway could potentiate its effects. For example, the experimental antibiotic murepavadin (B1661735) inhibits the LptD component, causing LPS to accumulate in the inner membrane and increasing susceptibility to colistin. nih.govelifesciences.org Docking studies can be used to explore how Colistin A or its analogs might interact with components of the Lpt bridge, such as LptA and LptD, potentially disrupting the assembly of this vital transport complex. uzh.ch

Efflux pumps, which actively transport antibiotics out of the bacterial cell, are another important class of proteins studied via docking. Overexpression of efflux pumps can contribute to colistin resistance. nih.govnih.govub.edu Docking simulations can predict whether Colistin A is a substrate for various efflux pumps, such as those from the AcrAB-TolC family. frontiersin.org These studies help to clarify the role of efflux machinery in colistin resistance and can guide the development of efflux pump inhibitors (EPIs) to be used in combination therapy. nih.govfrontiersin.org

| Protein Target Class | Specific Examples | Purpose of Docking Study | References |

| Resistance-modifying enzymes | PmrA, MCR-1 | To understand binding sites and inform the design of resistance-reversing inhibitors. | nih.gov, nih.gov, nih.gov |

| LPS transport machinery | LptA, LptD | To explore potential inhibition of LPS transport to potentiate Colistin A activity. | nih.gov, uzh.ch, elifesciences.org |

| Efflux pumps | AcrAB-TolC, EmrAB | To determine if Colistin A is a substrate and to guide the development of efflux pump inhibitors. | frontiersin.org, nih.gov, ub.edu |

Predictive Modeling of Colistin A Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is used to correlate the chemical structure of compounds with their biological activity. For Colistin A and its analogs, these models are crucial for designing new polymyxin (B74138) derivatives with improved efficacy and reduced toxicity. mdpi.comresearchgate.net

QSAR studies on polymyxin-like molecules involve generating a dataset of chemical structures and their corresponding antimicrobial activities (e.g., Minimum Inhibitory Concentration, MIC). chemrxiv.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include topological descriptors, constitutional descriptors, and quantum-chemical descriptors. mdpi.commdpi.com

Machine learning algorithms, such as AdaBoost, are then employed to build a model that can predict the antimicrobial activity of a new, untested molecule based on its descriptors. mdpi.com One study found that an AdaBoost model using Kier and Hall topological indexes performed well in creating a semi-quantitative model of the activity of polymyxin-like molecules. mdpi.com Such models allow for the rapid in silico screening of large virtual libraries of potential polymyxin analogs, identifying promising candidates for synthesis and experimental testing. chemrxiv.org

These predictive models have provided valuable insights into the structural features of Colistin A that are essential for its activity. Key findings from SAR studies highlight the importance of:

The number of positive charges: The cationic Dab residues are critical for the initial electrostatic interaction with LPS. nih.gov

The fatty acyl chain: The length and structure of the lipid tail are crucial for hydrophobic interactions and insertion into the bacterial membrane. nih.gov

The cyclic peptide ring: The conformation of the heptapeptide (B1575542) ring is important for proper orientation at the membrane surface. researchgate.net

By systematically modifying different parts of the Colistin A scaffold in silico and using predictive models to assess the impact on activity, researchers can rationally design novel analogs. mdpi.comnih.gov This approach aims to create next-generation polymyxins that can overcome resistance and exhibit a better safety profile. researchgate.netmdpi.comumanitoba.ca

| Modeling Component | Description | Example/Finding | References |

| Methodology | Quantitative Structure-Activity Relationship (QSAR) and Machine Learning. | An AdaBoost algorithm was used to generate a predictive model for polymyxin analogs. | mdpi.com, chemrxiv.org |

| Molecular Descriptors | Numerical values representing molecular properties (e.g., topological, physicochemical). | Kier and Hall topological indexes were found to be effective descriptors for predicting activity. | mdpi.com, mdpi.com |

| Key Structural Features | Parts of the Colistin A molecule critical for its function. | Cationic Dab residues, the fatty acyl tail, and the cyclic peptide ring are all essential for activity. | nih.gov, researchgate.net |

| Application | Rational drug design and virtual screening. | In silico exploration of systematic changes to the polymyxin structure to identify modifications that enhance activity. | mdpi.com, nih.gov |

Bioinformatics Approaches for Resistance Gene Evolution and Distribution

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. In the context of Colistin A, bioinformatics is essential for tracking the evolution and global dissemination of resistance genes, most notably the plasmid-mediated mobile colistin resistance (mcr) genes. nih.gov

The discovery of the first mcr gene (mcr-1) in 2015 was a landmark event, signaling the potential for rapid horizontal transfer of colistin resistance between different bacterial species and strains. nih.govfrontiersin.org Since then, numerous variants of the mcr gene (e.g., mcr-1 to mcr-10) have been identified worldwide. nih.govxmsyxb.com High-throughput sequencing and genomic analysis are the primary tools used to detect and characterize these genes in bacterial isolates from human, animal, and environmental sources. nih.govfrontiersin.org

Phylogenetic analysis is a key bioinformatics method used to study the evolutionary relationships between different mcr gene variants. nih.govresearchgate.netresearchgate.net By comparing the nucleotide or amino acid sequences of these genes, researchers can construct phylogenetic trees that illustrate how the different variants have evolved from common ancestors. nih.govresearchgate.net This information helps to understand the origins and diversification of these resistance determinants. xmsyxb.com

Bioinformatics platforms are also used to analyze the genetic context of mcr genes. These genes are often located on mobile genetic elements like plasmids and transposons, which can also carry resistance genes for other classes of antibiotics. nih.govmdpi.com Genomic analysis reveals the co-localization of mcr genes with other resistance determinants, such as those for β-lactams (e.g., carbapenemases), quinolones, and aminoglycosides, which explains the emergence of pan-drug resistant bacteria. nih.gov

Global surveillance programs rely heavily on bioinformatics to monitor the spread of mcr genes. doi.org Sequence data from bacterial isolates collected across different geographical regions are deposited in public databases. nih.gov By analyzing this vast amount of data, scientists can track the distribution of specific mcr variants and the types of plasmids carrying them, providing crucial information for public health interventions and infection control strategies. doi.orgelifesciences.org

| Bioinformatics Application | Description | Key Insights | References |

| Gene Detection & Characterization | Using high-throughput sequencing to identify mcr genes and their variants in bacterial genomes. | Identification of multiple mcr gene variants (mcr-1 through mcr-10) in diverse bacterial species. | nih.gov, nih.gov, frontiersin.org, xmsyxb.com |

| Phylogenetic Analysis | Comparing gene sequences to infer evolutionary relationships and construct phylogenetic trees. | Understanding the evolutionary origins and diversification of different mcr gene families. | researchgate.net, researchgate.net, nih.gov |